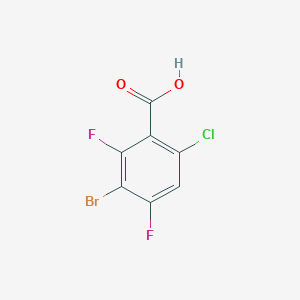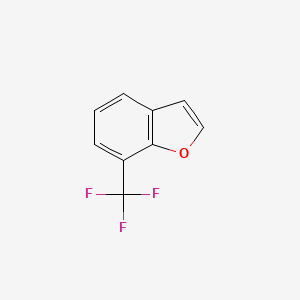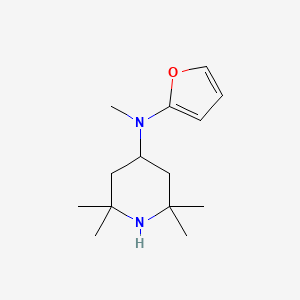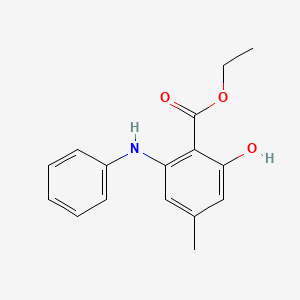
3-Bromo-6-chloro-2,4-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-2,4-difluorobenzoic acid is an organic compound with the molecular formula C7H2BrClF2O2 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2,4-difluorobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 2,4-difluorobenzoic acid, followed by bromination and chlorination under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors and continuous flow systems to achieve high yields and purity. The use of automated systems and precise control of reaction parameters is crucial in industrial settings to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2,4-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-6-chloro-2,4-difluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2,4-difluorobenzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, affecting their activity and thereby influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluorobenzoic acid: Another halogenated benzoic acid with similar properties and applications.
2-Chloro-4,5-difluorobenzoic acid: A compound with a different substitution pattern, used in similar research contexts.
3-Bromo-2,4-difluorobenzoic acid: Lacks the chlorine atom but shares other structural similarities.
Uniqueness
3-Bromo-6-chloro-2,4-difluorobenzoic acid is unique due to its specific combination of halogen atoms, which imparts distinct chemical reactivity and potential for diverse applications. The presence of bromine, chlorine, and fluorine atoms allows for a wide range of chemical modifications and functionalization, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C7H2BrClF2O2 |
|---|---|
Molecular Weight |
271.44 g/mol |
IUPAC Name |
3-bromo-6-chloro-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C7H2BrClF2O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1H,(H,12,13) |
InChI Key |
KEFHFOMBFCUHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)C(=O)O)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12992736.png)
![6-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B12992737.png)
![2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12992744.png)
![Ethyl 2-(6-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B12992745.png)
![5,7-Dihydrofuro[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12992755.png)

![8-Iodo-5-oxaspiro[3.5]nonane](/img/structure/B12992782.png)



![2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid](/img/structure/B12992802.png)

